
2-Bromo-5-(pyridin-4-yl)pyridine
Overview
Description
“2-Bromo-5-(pyridin-4-yl)pyridine” is a chemical compound with the molecular formula C5H4BrN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of “2-Bromo-5-(pyridin-4-yl)pyridine” and its derivatives has been a subject of various studies . For instance, a study described the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives, which involved the use of similar compounds . Another study discussed the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and related compounds .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(pyridin-4-yl)pyridine” can be represented by the InChI string: InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-5-(pyridin-4-yl)pyridine” have been explored in several studies . For example, a study described the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives .Scientific Research Applications
- 2-Bromopyridine serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules by forming C−N bonds through cross-coupling reactions . Its reactivity allows for the creation of diverse pyridine derivatives.
- In Negishi cross-coupling reactions, 2-Bromopyridine reacts with aryl halides (such as aryl bromides or chlorides) catalyzed by palladium. This method enables the synthesis of various functionalized pyridine compounds .
- Researchers have employed 2-Bromopyridine in the synthesis of 2′-pyridyldifluoroacetate. By reacting it with ethyl bromodifluoroacetate in the presence of copper as a catalyst, they obtain difluorinated pyridine derivatives with potential applications in medicinal chemistry and materials science .
- The bromine substitution in 2-Bromopyridine can influence its biological activity. Scientists explore its derivatives for drug development, especially in the context of antiviral, antibacterial, or anticancer agents. Computational studies have also investigated its binding interactions with proteins .
- 2-Bromopyridine can serve as a ligand in coordination complexes. Researchers have used it to synthesize metal complexes with nickel, copper, or other transition metals. These complexes find applications in catalysis, materials, and supramolecular chemistry .
- Incorporating 2-Bromopyridine into polymer backbones can enhance their properties. It contributes to the design of functional polymers for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors .
Organic Synthesis and Building Blocks
Negishi Cross-Coupling Reactions
Fluorinated Pyridine Derivatives
Drug Discovery and Medicinal Chemistry
Materials Science and Coordination Chemistry
Functional Polymers and Organic Electronics
Mechanism of Action
Target of Action
2-Bromo-5-(pyridin-4-yl)pyridine is primarily used as a building block in organic synthesis . It is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of 2-Bromo-5-(pyridin-4-yl)pyridine involves its interaction with organoboron reagents in SM coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-(pyridin-4-yl)pyridine primarily involve carbon–carbon bond formation via SM coupling reactions . This compound plays a crucial role in the formation of C−N bonds by various cross-coupling reactions . It can also participate in Negishi cross-coupling reactions with aryl halides catalyzed by palladium .
Result of Action
The result of the action of 2-Bromo-5-(pyridin-4-yl)pyridine is the formation of new carbon–carbon bonds via SM coupling reactions . This enables the synthesis of a wide range of organic compounds, including pyridine derivatives .
Action Environment
The action of 2-Bromo-5-(pyridin-4-yl)pyridine is influenced by various environmental factors. For instance, the success of SM coupling reactions depends on the use of exceptionally mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in these reactions can also impact the efficacy and stability of 2-Bromo-5-(pyridin-4-yl)pyridine .
properties
IUPAC Name |
2-bromo-5-pyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVYMWKDNGSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(pyridin-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3214306.png)
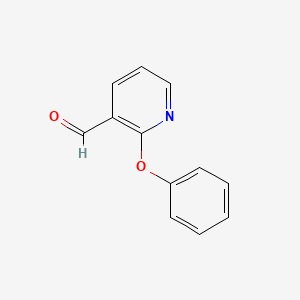
![7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B3214328.png)
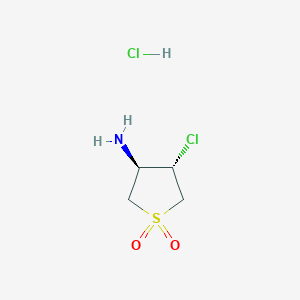
![5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 2-amino-3,4,6,7-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B3214339.png)
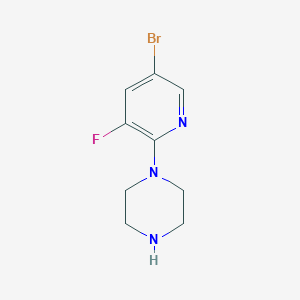
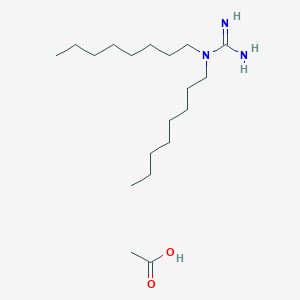
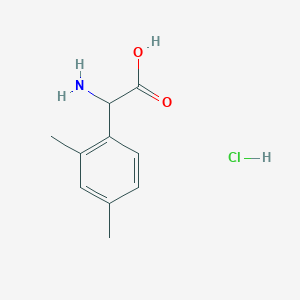

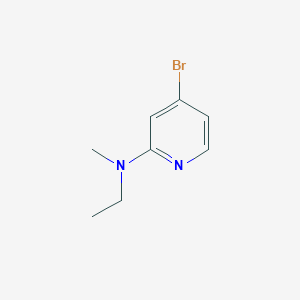
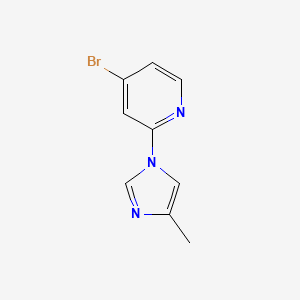
![(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid](/img/structure/B3214394.png)
